Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Allo-3alpha-tetrahydrocortisol 3-O-beta-D-Glucuronide involves the conversion of cortisol to its tetrahydro derivatives followed by glucuronidation. Hosoda et al. (1990) described the chemical synthesis of the 3- and 21-glucuronides of allo-tetrahydrocortisol (allo-THF) and allotetrahydrocortisone (allo-THE), which are formed via selective hydrogenation and subsequent glucuronidation using the Koenigs-Knorr reaction (Hosoda, Osanai, Fukasawa, & Nambara, 1990).

Molecular Structure Analysis

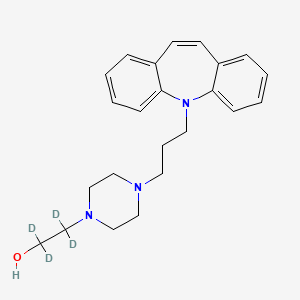

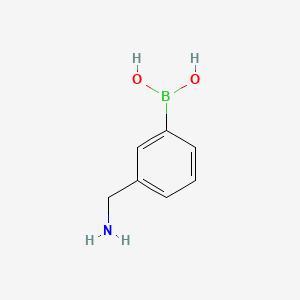

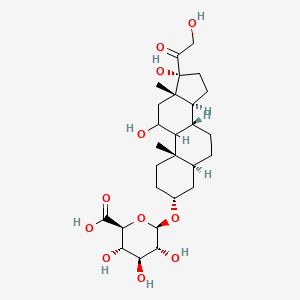

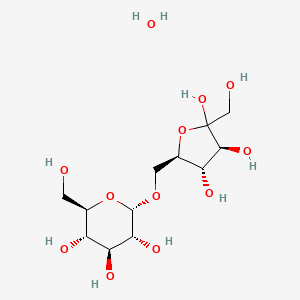

The molecular structure of this compound, like other steroid glucuronides, features a steroid backbone with a glucuronic acid moiety attached, enhancing its solubility and facilitating its excretion. The precise location and orientation of the glucuronide moiety are crucial for its biological activity and excretion pathways.

Chemical Reactions and Properties

This metabolite is involved in several chemical reactions, primarily related to its role in the metabolism and excretion of cortisol. The glucuronidation reaction, which attaches glucuronic acid to the steroid molecule, is a key phase II metabolic reaction that increases the molecule's hydrophilicity, making it more readily excretable via the kidneys.

Physical Properties Analysis

The physical properties of Allo-3alpha-tetrahydrocortisol 3-O-beta-D-Glucuronide, such as solubility and stability, are influenced by its molecular structure. The presence of the glucuronic acid group increases its solubility in water compared to its parent steroid, cortisol, thereby facilitating its transport in the bloodstream and excretion in urine.

Chemical Properties Analysis

The chemical properties, including reactivity and binding characteristics, are influenced by the glucuronide group. This modification reduces the molecule's ability to bind to cortisol receptors, thus diminishing its biological activity compared to cortisol. This property is crucial for the body's regulation of cortisol levels and activity, preventing the prolonged effects of cortisol that could arise from unmetabolized circulating steroids.

Wissenschaftliche Forschungsanwendungen

3alpha-Hydroxysteroid Dehydrogenase (3alpha-HSD) in Biological Systems

3alpha-HSD plays a critical role in the metabolism of androgens, progestins, and glucocorticoids, influencing the concentration and activity of key effector steroids within target cells. This enzyme's actions facilitate the switch from genomic to non-genomic activity of these steroids, highlighting its importance in regulating physiological responses and potential therapeutic targets in steroid-related disorders (Degtiar & Kushlinsky, 2001).

Glucuronidation in Drug Metabolism

Glucuronidation is a significant metabolic pathway that affects the pharmacokinetics and pharmacodynamics of drugs, including the metabolism of glucocorticoids. This process involves the conjugation of drugs or their metabolites with glucuronic acid, facilitating their excretion. The monitoring of glucuronide metabolites is crucial in therapeutic drug monitoring, offering insights into drug efficacy and safety. Although the direct application of "Allo-3alpha-tetrahydrocortisol 3-O-beta-D-Glucuronide" in this context is not explicitly detailed, the understanding of glucuronidation processes provides a framework for assessing the metabolism of related compounds and their potential effects on health and disease management (Shipkova & Wieland, 2005).

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[[(3R,5S,8S,10S,13S,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H42O11/c1-25-7-5-13(37-24-21(33)19(31)20(32)22(38-24)23(34)35)9-12(25)3-4-14-15-6-8-27(36,17(30)11-28)26(15,2)10-16(29)18(14)25/h12-16,18-22,24,28-29,31-33,36H,3-11H2,1-2H3,(H,34,35)/t12-,13+,14-,15-,16?,18?,19-,20-,21+,22-,24+,25-,26-,27-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZINUFSVVJAFHD-SHHSTTTJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O)OC5C(C(C(C(O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3C2C(C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H42O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00746971 |

Source

|

| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Allo-3alpha-tetrahydro Cortisol 3-O-beta-D-Glucuronide | |

CAS RN |

30954-21-3 |

Source

|

| Record name | (3alpha,5alpha,9xi)-11,17,21-Trihydroxy-20-oxopregnan-3-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00746971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[(2-hydroxy-2-methylpropyl)sulfonyl-methylamino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B1146733.png)